Antibacterial Agent 229 Exhibits Sub-Micromolar MIC Against S. aureus Relative to Linezolid
Antibacterial agent 229 demonstrates potent in vitro activity against S. aureus ATCC 25923 with a reported MIC of 0.0377 mM . When converted to comparable mass units (approximately 16 µg/mL based on MW 424.90), this value is approximately 8-fold higher (less potent) than the typical linezolid MIC of 2 µg/mL against the reference strain S. aureus ATCC 29213 . This differential indicates that while Antibacterial agent 229 is not intended as a direct replacement for linezolid in clinical gram-positive therapy, its distinct chemical scaffold and dual mechanism provide a non-oxazolidinone alternative for studying S. aureus susceptibility in the context of linezolid-resistant strains.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | 0.0377 mM (~16 µg/mL) for S. aureus ATCC 25923 |
| Comparator Or Baseline | Linezolid: 2 µg/mL for S. aureus ATCC 29213 (MSSA reference strain) |
| Quantified Difference | Approximately 8-fold higher MIC (less potent) for Antibacterial agent 229 relative to linezolid |
| Conditions | Broth microdilution; in vitro susceptibility testing |
Why This Matters
For researchers investigating S. aureus biology or screening for synergy with other agents, the non-oxazolidinone nature of Antibacterial agent 229 eliminates class-specific resistance confounders present in linezolid-based experiments.
